1,2-Bis(2-biphenylyloxy)ethane
Overview
Description
1,2-Bis(2-biphenylyloxy)ethane is a synthetic organic compound with the molecular formula C26H22O2. It is characterized by the presence of two biphenyl groups connected through an ethane bridge, each biphenyl group being linked to the ethane bridge via an oxygen atom. This compound is known for its relatively low toxicity and high solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-biphenylyloxy)ethane typically involves the reaction of 2-biphenylyl alcohol with ethylene glycol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an ether linkage between the biphenyl groups and the ethane bridge. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products, resulting in a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-biphenylyloxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of biphenyl carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of biphenyl alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
1,2-Bis(2-biphenylyloxy)ethane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its solubility and stability.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-biphenylyloxy)ethane involves its interaction with molecular targets through its biphenyl groups. These groups can engage in π-π stacking interactions with aromatic residues in proteins, potentially altering their function. The ethane bridge provides flexibility, allowing the compound to adopt various conformations and interact with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(phenoxy)ethane: Similar structure but with phenyl groups instead of biphenyl groups.
1,2-Bis(2-aminophenoxy)ethane: Contains amino groups, leading to different chemical reactivity and applications.
1,2-Bis(2,4,6-tribromophenoxy)ethane: Brominated derivative with enhanced flame retardant properties.
Uniqueness
1,2-Bis(2-biphenylyloxy)ethane is unique due to its biphenyl groups, which provide increased rigidity and potential for π-π interactions compared to simpler phenyl derivatives. This structural feature enhances its utility in forming stable complexes and advanced materials .
Properties
IUPAC Name |
1-phenyl-2-[2-(2-phenylphenoxy)ethoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O2/c1-3-11-21(12-4-1)23-15-7-9-17-25(23)27-19-20-28-26-18-10-8-16-24(26)22-13-5-2-6-14-22/h1-18H,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTYZGCHBCCSKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCOC3=CC=CC=C3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276927 | |
Record name | 1,2-Bis(2-biphenylyloxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-07-8 | |
Record name | NSC72813 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(2-biphenylyloxy)ethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(2-biphenylyloxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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